(R)-3-Ethynylpyrrolidine hydrochloride
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Overview
Description
®-3-Ethynylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethynylpyrrolidine hydrochloride typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of ®-3-pyrrolidinol with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3-Ethynylpyrrolidine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-3-Ethynylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized pyrrolidine derivatives, reduced pyrrolidine derivatives, and various substituted pyrrolidine compounds.
Scientific Research Applications
®-3-Ethynylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Ethynylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A basic five-membered nitrogen-containing ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups in the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
®-3-Ethynylpyrrolidine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C6H10ClN |
---|---|
Molecular Weight |
131.60 g/mol |
IUPAC Name |
(3R)-3-ethynylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6-3-4-7-5-6;/h1,6-7H,3-5H2;1H/t6-;/m0./s1 |
InChI Key |
VAZHYVQQZFECRJ-RGMNGODLSA-N |
Isomeric SMILES |
C#C[C@H]1CCNC1.Cl |
Canonical SMILES |
C#CC1CCNC1.Cl |
Origin of Product |
United States |
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